BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for CPL304110
(NCTO04149691) Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for CPL304110
(NCT04149691), a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1,
2, and 3 (FGFR1-3). The following sections outline the trial's objectives, design, and key
experimental protocols, based on publicly available data.

Introduction

CPL304110 is a novel tyrosine kinase inhibitor developed by Celon Pharma S.A. for the
treatment of advanced solid malignancies, particularly those with activating alterations in the
FGFR signaling pathway.[1] The NCT04149691 clinical trial is a Phase |, open-label,
multicenter study designed to evaluate the safety, tolerability, and pharmacokinetics of
CPL304110.[2] The study also aims to determine the maximum tolerated dose (MTD) and the
recommended Phase Il dose (RP2D).[2]

Mechanism of Action

CPL304110 selectively inhibits FGFR1, FGFR2, and FGFR3, which are key regulators of cell
proliferation, differentiation, and survival.[3] Dysregulation of the FGFR signaling pathway,
through gene amplification, mutations, or fusions, is a known driver of oncogenesis in various
solid tumors.[4][5] By inhibiting FGFR, CPL304110 aims to block downstream signaling
cascades, thereby inhibiting tumor growth.[3] Preclinical studies have demonstrated the potent
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and selective inhibitory activity of CPL304110 against FGFR1-3, with IC50 values of 0.75 nM,
0.5 nM, and 3.05 nM, respectively.[3]

Clinical Trial Design (NCT04149691)
The study is a dose-escalation trial with three main parts:[2]

o Part 1 (Dose Escalation): Enrollment of patients with advanced solid malignancies, not
screened for FGFR aberrations. The primary objective of this part is to determine the safety
and tolerability of escalating doses of CPL304110.

o Part 2 (Dose Escalation): Enroliment of patients with documented FGFR molecular
aberrations. This part continues the dose escalation to identify the MTD in a targeted patient
population.

o Part 3 (Dose Expansion): Enrollment of patients with specific FGFR-aberrant tumors at the
determined RP2D to further evaluate safety, tolerability, and preliminary efficacy.

Key Trial Details:
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Parameter

Description

Official Title

A Phase |, Open-label, Multicentre, Dose
Escalation Study to Assess Safety, Tolerability
and Pharmacokinetics of Oral CPL304110, in
Adult Subjects With Advanced Solid

Malignancies.[2]

Conditions

Gastric Cancer, Bladder Cancer, Squamous
Non-small Cell Lung Cancer,
Cholangiocarcinoma, Sarcoma, Endometrial
Cancer, Other Solid Tumours.[2]

Intervention

Drug: CPL304110 administered orally once or
twice daily in 28-day cycles.[1][2]

Primary Outcome Measures

Maximum Tolerated Dose (MTD), Overall Safety
Profile (assessed by adverse events, vital signs,
ECGs, and laboratory tests), Recommended
Phase 2 Dose (RP2D).[2]

Secondary Outcome Measures

Objective Response Rate (ORR) per RECIST
1.1, Pharmacokinetic parameters (Cmax, Tmax,
AUC).[2]

Preliminary Clinical Data (Phase IA)

Preliminary results from the Phase IA part of the study, involving 21 patients, have been

reported.[1][6]

Efficacy:
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Outcome

Patients with FGFR

All Patients (n=21) .
Aberrations

Objective Response Rate
(ORR)

14.3%][1][6] 50.0%[1]

Partial Response (PR)

3 patients|[6]

Stable Disease (SD)

10 patients[1]

Safety and Tolerability:

The most common treatment-related adverse events (TRAES) were generally manageable.[1]

[6]

Treatment-Related Adverse Event Frequency (All Grades)
Ocular Toxicity 23.8%[1]
Anemia 19.0%J1]
Dry Eyes 14.3%[1]
Dry Mouth 14.3%[1]

Two instances of Grade =3 TRAEs were reported: oral cavity fungal infection and an increase

in alkaline phosphatase.[1]

Experimental Protocols
Patient Selection and FGFR Aberration Screening

Objective: To enroll eligible patients and identify those with FGFR aberrations for Part 2 and 3

of the trial.

Protocol:

« Inclusion Criteria: Patients must have histologically confirmed advanced solid malignancies

refractory to standard therapies, measurable disease according to RECIST v1.1, and

adequate organ function.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Exclusion Criteria: Patients with active brain metastases or other concurrent malignancies
are excluded.

o FGFR Aberration Analysis:

o Archival tumor tissue (formalin-fixed paraffin-embedded) or fresh tumor biopsies are
collected.

o FGFR aberrations (amplifications, mutations, fusions) are identified using methods such
as Fluorescence In Situ Hybridization (FISH) for amplifications and Next-Generation
Sequencing (NGS) or mass spectrometry for mutations and fusions.[5]

Drug Administration and Dose Escalation

Objective: To administer CPL304110 and determine the MTD.
Protocol:
e Drug Formulation: CPL304110 is administered orally in capsule form.[2]
e Dosing Regimen:
o Part 1: Escalating doses from 12.5 mg to 100 mg once daily.[1][6]
o Part 2: 175 mg once or twice daily in patients with FGFR aberrations.[1][6]

o Dose Escalation Design: A standard 3+3 dose-escalation design is typically used to
determine the MTD, which is defined as the highest dose at which less than 33% of patients
experience a dose-limiting toxicity (DLT).[2]

Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety profile of CPL304110.
Protocol:

o Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The
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relationship of AEs to the study drug is assessed by the investigator.

Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at
regular intervals throughout the study.

Electrocardiograms (ECGs): ECGs are performed at baseline and at specified time points
during treatment to monitor for any cardiac effects.

Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline
and prior to each treatment cycle to monitor for hematological, renal, and hepatic toxicities.

Pharmacokinetic (PK) Analysis

Objective: To characterize the pharmacokinetic profile of CPL304110.
Protocol:

Blood Sampling: Blood samples are collected at pre-defined time points before and after
drug administration.

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored
frozen until analysis.

Bioanalytical Method: The concentration of CPL304110 in plasma samples is determined
using a validated high-performance liquid chromatography-tandem mass spectrometry
(HPLC-MS/MS) method.

PK Parameter Calculation: Key PK parameters, including Cmax (maximum concentration),
Tmax (time to maximum concentration), and AUC (area under the concentration-time curve),
are calculated using non-compartmental analysis.

Efficacy Assessment

Objective: To evaluate the preliminary anti-tumor activity of CPL304110.

Protocol:
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e Tumor Imaging: Tumor assessments are performed at baseline and at regular intervals (e.qg.,
every 8 weeks) using computed tomography (CT) or magnetic resonance imaging (MRI).

e Response Evaluation: Tumor response is evaluated by the investigator according to the
Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[2]

o Complete Response (CR): Disappearance of all target lesions.

o Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of
target lesions.

o Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of
target lesions or the appearance of new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

e Objective Response Rate (ORR): The ORR is calculated as the proportion of patients with a
confirmed CR or PR.[2]

Visualizations
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Caption: FGFR Signaling Pathway and Mechanism of CPL304110 Inhibition.
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Caption: NCT04149691 Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ecrf.biz.pl [ecrf.biz.pl]
2. ClinicalTrials.gov [clinicaltrials.gov]
3. ClinicalTrials.gov [clinicaltrials.gov]
e 4. project.eortc.org [project.eortc.org]
5. celonpharma.com [celonpharma.com]
6. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Application Notes and Protocols for CPL304110
(NCT04149691) Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180474+#clinical-trial-design-for-cpl304110-
nct04149691]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b8180474?utm_src=pdf-custom-synthesis
https://www.ecrf.biz.pl/en/clinical-trials/01fgfr2018-study.php
https://clinicaltrials.gov/study/NCT04149691
https://clinicaltrials.gov/study/NCT04149691?tab=history&a=10
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://celonpharma.com/wp-content/uploads/2023/04/ESMO-TAT-223-Preliminary-results-from-a-phase-Ia-trial-of-selective-FGFR1-3-inhibitor-CPL304110-in-patients-with-FGFR-deregulated-advanced-solid-malignancies.pdf
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.benchchem.com/product/b8180474#clinical-trial-design-for-cpl304110-nct04149691
https://www.benchchem.com/product/b8180474#clinical-trial-design-for-cpl304110-nct04149691
https://www.benchchem.com/product/b8180474#clinical-trial-design-for-cpl304110-nct04149691
https://www.benchchem.com/product/b8180474#clinical-trial-design-for-cpl304110-nct04149691
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8180474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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